molecular formula C13H11BN2O2 B2724600 (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid CAS No. 1803179-52-3

(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid

Cat. No. B2724600
CAS RN: 1803179-52-3
M. Wt: 238.05
InChI Key: SNTPKDXAJMSHAK-UHFFFAOYSA-N
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Description

“(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid” is a compound with the CAS Number: 1803179-52-3 . It has a molecular weight of 238.05 and its IUPAC name is (1-phenyl-1H-benzo[d]imidazol-5-yl)boronic acid . It is a solid substance .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H11BN2O2 . The Inchi Code is 1S/C13H11BN2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9,17-18H .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 238.05 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Drug Delivery Systems

Boronic acids are utilized in biomedical applications, such as antitumor chemotherapy and boron neutron capture therapy (BNCT). A study demonstrates the employment of a polymeric carrier to encapsulate boronic acid-containing drugs, like bortezomib, for improved pharmacokinetics and on-target drug release capabilities. This encapsulation method enhances antitumor efficacy and reduces hepatotoxicity, underlining the potential of boronic acids in the development of more effective drug delivery systems (Kim, Suzuki, & Nagasaki, 2020).

Complex Formation with Saccharides and Lewis Bases

Boronic acids form complexes with saccharides, which is significant for biochemical applications. Research on the association of boronic acids with saccharides through potentiometric titration highlights the importance of these complexes in solution, potentially impacting the medium dependence of formation constants and the acidity constants of boronic acids (Bosch, Fyles, & James, 2004).

Crystal Engineering

The conformational diversity of phenylboronic acids in molecular complexes is exploited in crystal engineering. A study focusing on the syn,syn-conformation of boronic acid functionality in co-crystal design with N-donor compounds emphasizes the utility of phenylboronic acids in creating molecular complexes with specific properties (Sunil, Bhushan, & Gautam, 2011).

Material Sciences

Boronic acids are also instrumental in the development of materials with specific optical properties. For instance, the cyclic esterification of aryl boronic acids with dihydric alcohols has been shown to be an effective approach for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process alters the molecular packing structures and intermolecular interactions, responsible for different optical properties (Zhang et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1-phenylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BN2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTPKDXAJMSHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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